1-[(4-fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine
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Overview
Description
1-[(4-Fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C12H14FN3O and a molecular weight of 235.26 g/mol . This compound is characterized by the presence of a fluorophenoxy group attached to a pyrazole ring, which is further substituted with methyl and amine groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[(4-fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the fluorophenoxy group. One common synthetic route involves the reaction of 4-fluorophenol with a suitable pyrazole precursor under specific conditions to form the desired compound. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1-[(4-Fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-Fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
1-[(4-Fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
4-[(4-Fluorophenoxy)(4-fluorophenyl)methyl]piperidine:
5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl: This compound has a similar fluorophenoxy group but is part of a different heterocyclic system.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
1-[(4-fluorophenoxy)methyl]-3,5-dimethylpyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O/c1-8-12(14)9(2)16(15-8)7-17-11-5-3-10(13)4-6-11/h3-6H,7,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUPTEYZYKVYNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1COC2=CC=C(C=C2)F)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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